Entospletinib

Catalog No.
S548128
CAS No.
1229208-44-9
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entospletinib

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Description

The exact mass of the compound Entospletinib is 411.18076 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor B-Cell Acute Lymphoblastic Leukemia (B-ALL)

B-ALL is a type of blood cancer that affects immature B lymphocytes. Studies suggest that SYK is overexpressed and active in a subset of B-ALL patients, particularly those with the pro-B phenotype. Entospletinib's ability to inhibit SYK has led researchers to investigate its efficacy in this specific patient population. In vitro studies using B-ALL cell lines have shown that Entospletinib can induce cell death and decrease proliferation in pro-B ALL cells with high SYK expression [1]. These findings suggest Entospletinib might hold promise as a targeted therapy for this subgroup of B-ALL patients.

Source

Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib 1:

Entospletinib is an experimental compound under development primarily for the treatment of various hematological malignancies. It functions as a selective and reversible inhibitor of spleen tyrosine kinase, also known as SYK, which plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, Entospletinib disrupts the proliferation and survival of malignant B-cells, making it a promising candidate for treating conditions such as follicular lymphoma and chronic lymphocytic leukemia .

Entospletinib acts by inhibiting Syk, a protein involved in signaling pathways that promote cell survival, growth, and migration []. By blocking Syk activity, Entospletinib disrupts these pathways and can lead to cancer cell death.

Studies suggest Entospletinib shows promise in targeting B-cell malignancies like chronic lymphocytic leukemia (CLL) where Syk signaling is crucial for tumor cell survival [].

Entospletinib operates primarily through its interaction with ATP-binding sites on SYK. The compound acts as an ATP-competitive inhibitor, leading to the disruption of kinase activity. The half-maximal inhibitory concentration (IC50) of Entospletinib is approximately 7.6 µM, indicating its potency in inhibiting SYK-mediated signaling pathways .

The chemical structure of Entospletinib allows it to engage in various biochemical interactions, leading to the modulation of downstream signaling pathways essential for cell survival and proliferation.

Entospletinib has demonstrated significant biological activity against various B-cell malignancies. In vitro studies have shown that it can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux of drugs via the ABCG2 transporter, thereby enhancing the efficacy of treatments like doxorubicin and mitoxantrone .

Additionally, preclinical trials indicate that Entospletinib may improve patient outcomes when used in combination with standard chemotherapy regimens .

The synthesis of Entospletinib involves several key steps that typically include:

  • Formation of the Core Structure: The initial step often involves creating a bicyclic core structure that is characteristic of many tyrosine kinase inhibitors.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance solubility and bioavailability.
  • Purification: The final compound is purified using chromatography techniques to ensure high purity suitable for clinical use.

Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols for similar compounds.

Entospletinib is primarily being explored for its potential applications in oncology, particularly for:

  • Follicular Lymphoma
  • Chronic Lymphocytic Leukemia
  • Mantle Cell Lymphoma

Clinical trials have been conducted to evaluate its safety and efficacy in combination with other chemotherapeutic agents .

Interaction studies have shown that Entospletinib can modulate the activity of various cellular pathways by inhibiting SYK. It has been observed to enhance the cytotoxic effects of other chemotherapeutics by preventing drug efflux through ABCG2 transporters. This interaction suggests a synergistic effect when combined with drugs like doxorubicin and mitoxantrone, potentially leading to improved therapeutic outcomes .

Several compounds share structural and functional similarities with Entospletinib, particularly those targeting tyrosine kinases. Here are notable examples:

Compound NameMechanism of ActionUnique Features
IbrutinibBruton's tyrosine kinase inhibitorIrreversible binding; used in chronic lymphocytic leukemia
AcalabrutinibSelective Bruton's tyrosine kinase inhibitorMore selective than Ibrutinib; fewer side effects
RuxolitinibJanus kinase inhibitorTargets multiple kinases; used in myelofibrosis
DasatinibBCR-ABL tyrosine kinase inhibitorEffective against Philadelphia chromosome-positive leukemias

Entospletinib's uniqueness lies in its specific targeting of SYK, which is pivotal in B-cell receptor signaling, differentiating it from other inhibitors that target different kinases or pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

411.18075832 g/mol

Monoisotopic Mass

411.18075832 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I3O3W6O3B

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

Entospletinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Sharman J, Hawkins M, Kolibaba K, Boxer M, Klein L, Wu M, Hu J, Abella S, Yasenchak C. An open-label phase 2 trial of entospletinib (GS-9973), a selective  spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015 Apr 9;125(15):2336-43. doi: 10.1182/blood-2014-08-595934. Epub 2015 Feb 18. PubMed PMID: 25696919; PubMed Central PMCID: PMC4401348.

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